4-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate
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Overview
Description
Fmoc-Val-Ala-PAB-PNP is a peptide cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is composed of the Fmoc-protecting group and amino acid residues valine, alanine, p-aminobenzoic acid, and p-nitrophenyl carbonate. The valine-alanine sequence is specifically cleaved by cathepsin B, a lysosomal protease, while the Fmoc group can be deprotected under basic conditions to obtain the free amine for further conjugations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ala-PAB-PNP involves several steps:
Fmoc Protection: The Fmoc group is introduced to protect the N-terminal of the peptide chain.
Peptide Coupling: Valine and alanine are coupled using standard peptide synthesis techniques.
PAB Conjugation:
p-Aminobenzoic acid is attached to the peptide chain.PNP Introduction: The p-nitrophenyl carbonate group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of Fmoc-Val-Ala-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Val-Ala-PAB-PNP undergoes several types of reactions:
Cleavage: The valine-alanine sequence is cleaved by cathepsin B.
Deprotection: The Fmoc group is removed under basic conditions.
Substitution: The p-nitrophenyl carbonate group acts as a leaving group in substitution reactions.
Common Reagents and Conditions
Cleavage: Cathepsin B enzyme in lysosomal conditions.
Deprotection: Basic conditions, typically using piperidine.
Substitution: Various nucleophiles can react with the p-nitrophenyl carbonate group.
Major Products
Cleavage: Free valine-alanine peptide.
Deprotection: Free amine.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
Fmoc-Val-Ala-PAB-PNP is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:
Chemistry: Used as a cleavable linker in peptide synthesis.
Biology: Facilitates targeted drug delivery in ADCs.
Medicine: Enhances the efficacy and specificity of cancer therapeutics.
Industry: Employed in the large-scale production of ADCs for clinical use.
Mechanism of Action
The mechanism of action of Fmoc-Val-Ala-PAB-PNP involves:
Targeting: The ADC targets specific cancer cells.
Internalization: The ADC is internalized by the cancer cell.
Cleavage: Cathepsin B cleaves the valine-alanine sequence, releasing the cytotoxic drug.
Deprotection: The Fmoc group is removed, allowing further reactions
Comparison with Similar Compounds
Similar Compounds
Valine-citrulline (Val-Cit) Linker: Another peptide-based ADC linker.
Phenylalanine-lysine (Phe-Lys) Linker: Used in ADCs for its stability and release behavior
Uniqueness
Fmoc-Val-Ala-PAB-PNP is unique due to its specific cleavage by cathepsin B and its stability in human plasma. This makes it highly effective in targeted drug delivery applications .
Properties
Molecular Formula |
C37H36N4O9 |
---|---|
Molecular Weight |
680.7 g/mol |
IUPAC Name |
[4-[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoylamino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C37H36N4O9/c1-22(2)33(40-36(44)48-21-32-30-10-6-4-8-28(30)29-9-5-7-11-31(29)32)35(43)38-23(3)34(42)39-25-14-12-24(13-15-25)20-49-37(45)50-27-18-16-26(17-19-27)41(46)47/h4-19,22-23,32-33H,20-21H2,1-3H3,(H,38,43)(H,39,42)(H,40,44) |
InChI Key |
ZJHZWBDLYYJQAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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